

Commercial availability and suppliers of (R)-1-(4-Methoxyphenyl)ethanol

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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145

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An In-depth Technical Guide to **(R)-1-(4-Methoxyphenyl)ethanol**: Commercial Availability, Synthesis, and Analysis

Introduction

(R)-1-(4-Methoxyphenyl)ethanol (CAS: 1517-70-0) is a chiral aromatic alcohol of significant interest to researchers in medicinal chemistry and drug development.^[1] Its structural motif is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, offers detailed data on its physicochemical properties, and presents established experimental protocols for its synthesis and chiral analysis, tailored for professionals in the scientific community.

Commercial Availability and Suppliers

(R)-1-(4-Methoxyphenyl)ethanol is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and enantiomeric excess data.

Supplier	Product Name	CAS Number	Purity / Enantiomeric Excess (ee)	Notes
Wanhe Pharma	(R)-1-(4-Methoxyphenyl)ethanol	1517-70-0	Assay ≥97%; 98.0% ee	Can be used for Indomethacin, Sulindac, Ibuprofen etc.[1]
Vulcanchem	(R)-1-(4-Methoxyphenyl)ethanol	1517-70-0	Chiral purity of 100% as determined by HPLC analysis is mentioned for a specific synthesis method.[2]	Provides synthesis route information.[2]
ChemicalBook	(R)-1-(4-Methoxyphenyl)ethanol	1517-70-0	Not specified	Lists multiple suppliers and safety data.[3]
Thermo Scientific Chemicals	1-(4-Methoxyphenyl)ethanol, 95%	3319-15-1 (Racemic)	≥94.0% (GC Assay)	Note: This is for the racemic mixture. The (R)-enantiomer may be available under a different catalog number. [4]

Physicochemical Properties

The fundamental physical and chemical properties of 1-(4-Methoxyphenyl)ethanol are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O ₂	[2][5][6][7][8]
Molecular Weight	152.19 g/mol	[2][5][6][8]
CAS Number	1517-70-0	[1][2][3]
Appearance	Colorless Liquid	[4][9]
Boiling Point	254.3 °C at 760 mmHg; 95 °C at 1 mmHg	[2][10][11][12]
Density	1.053 - 1.079 g/cm ³ at 25 °C	[2][10][11][12]
Flash Point	108.0 °C	[2]
Refractive Index	~1.533 at 20 °C	[4][10][11][12]
Storage Temperature	2-8°C	[2]
Solubility	Not miscible in water	[6][10]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application and quality control of chiral compounds.

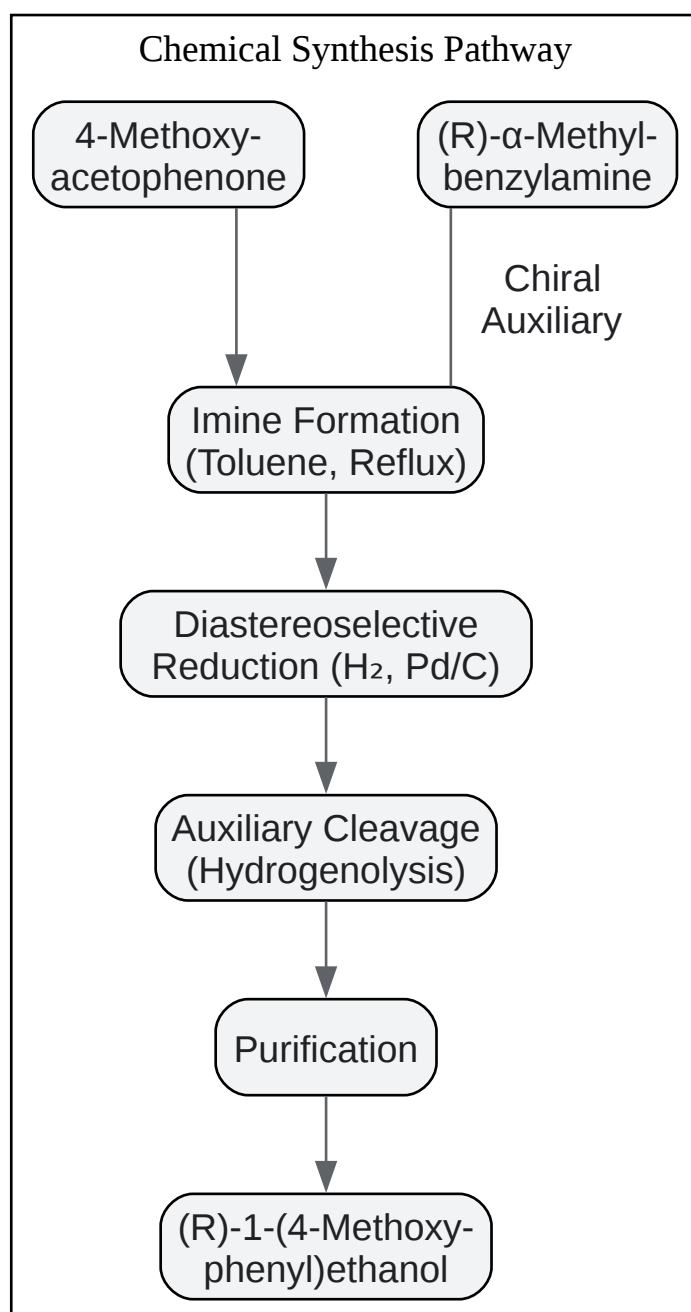
Chemical Synthesis via Asymmetric Reduction

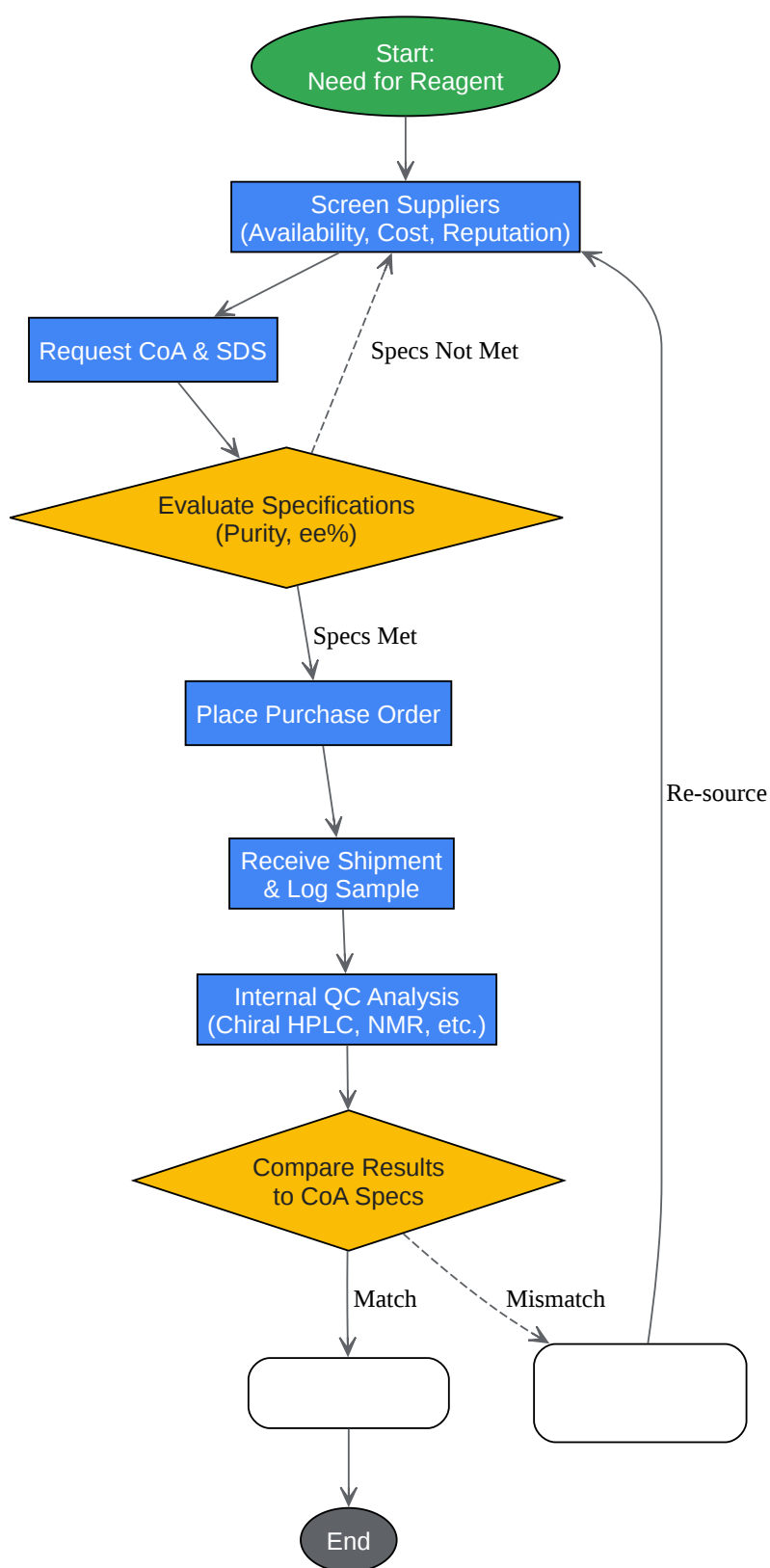
A common and effective method for synthesizing **(R)-1-(4-Methoxyphenyl)ethanol** involves the diastereoselective reduction of an imine formed from 4-methoxyacetophenone and a chiral auxiliary.[2]

Methodology:

- Imine Formation:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-methoxyacetophenone (1 equivalent), (R)- α -methylbenzylamine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

- Reflux the mixture, allowing for the azeotropic removal of water.
- Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
- Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[2]
- Diastereoselective Reduction:
 - Dissolve the crude imine in ethyl acetate.
 - Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
 - Hydrogenate the mixture in a suitable apparatus at 35-40°C under hydrogen pressure (e.g., balloon or Parr shaker) until hydrogen uptake ceases.[2]
- Auxiliary Cleavage:
 - Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.
 - The resulting diastereomeric amine can be treated with an acid (e.g., p-toluenesulfonic acid) to form a salt, which can facilitate purification by recrystallization.[2]
 - The chiral auxiliary is subsequently removed by further catalytic hydrogenation, which cleaves the N-benzyl bond.[2]
 - Following an aqueous workup with a base (e.g., NaOH) and extraction with an organic solvent, the crude product is purified by column chromatography to yield **(R)-1-(4-Methoxyphenyl)ethanol**.





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